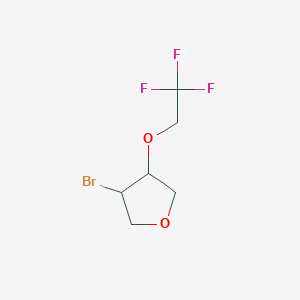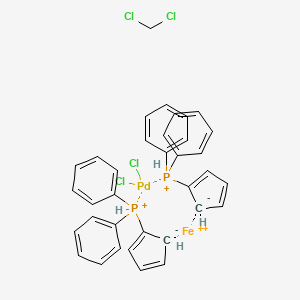
Pd(dppf)Cl2 DCM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Bis(diphenylphosphino)ferrocene dichloropalladium(II) complex with dichloromethane, commonly referred to as Pd(dppf)Cl2 DCM, is a palladium complex containing the bidentate ligand 1,1’-bis(diphenylphosphino)ferrocene. This compound is widely used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pd(dppf)Cl2 DCM can be synthesized by reacting 1,1’-bis(diphenylphosphino)ferrocene with a suitable nitrile complex of palladium dichloride. The general reaction is as follows :
[ \text{dppf} + \text{PdCl}_2(\text{RCN})_2 \rightarrow \text{(dppf)PdCl}_2 + 2 \text{RCN} ]
where RCN can be acetonitrile (CH3CN) or benzonitrile (C6H5CN).
Industrial Production Methods: In an industrial setting, the synthesis involves dissolving sodium palladium chloride in anhydrous ethanol and then adding this solution to a dichloromethane solution of 1,1’-bis(diphenylphosphino)ferrocene. The mixture is stirred at room temperature to yield the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Pd(dppf)Cl2 DCM is involved in various types of reactions, including:
- Oxidation
- Reduction
- Substitution
- Cross-coupling reactions such as Buchwald-Hartwig amination, Heck reaction, Suzuki-Miyaura coupling, and Stille coupling .
Common Reagents and Conditions: Common reagents used in these reactions include aryl halides, Grignard reagents, and boronic acids. Typical conditions involve the use of organic solvents like dichloromethane and temperatures ranging from room temperature to slightly elevated temperatures .
Major Products: The major products formed from these reactions are often biaryls, aryl ethers, and lactams .
Applications De Recherche Scientifique
Pd(dppf)Cl2 DCM has a wide range of applications in scientific research:
- Chemistry : It is extensively used as a catalyst in cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds .
- Biology : It is used in the synthesis of biologically active molecules and pharmaceuticals .
- Medicine : It plays a role in the development of new drugs and therapeutic agents .
- Industry : It is employed in the production of fine chemicals and materials .
Mécanisme D'action
The mechanism by which Pd(dppf)Cl2 DCM exerts its catalytic effects involves several key steps:
- Oxidative Addition : The palladium center inserts into a carbon-halogen bond.
- Transmetalation : The organic group is transferred from the nucleophile to the palladium center.
- Reductive Elimination : The final product is formed, and the palladium catalyst is regenerated .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Pd(PPh3)4 : Tetrakis(triphenylphosphine)palladium(0)
- PdCl2(PPh3)2 : Dichlorobis(triphenylphosphine)palladium(II)
- Pd2(dba)3 : Tris(dibenzylideneacetone)dipalladium(0)
Uniqueness: Pd(dppf)Cl2 DCM is unique due to its high stability and efficiency in catalyzing a wide range of cross-coupling reactions. Its bidentate ligand, 1,1’-bis(diphenylphosphino)ferrocene, provides enhanced stability and reactivity compared to other palladium complexes .
Propriétés
Formule moléculaire |
C35H32Cl4FeP2Pd+2 |
|---|---|
Poids moléculaire |
818.6 g/mol |
Nom IUPAC |
cyclopenta-1,3-dien-1-yl(diphenyl)phosphanium;dichloromethane;dichloropalladium;iron(2+) |
InChI |
InChI=1S/2C17H14P.CH2Cl2.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;2-1-3;;;;/h2*1-14H;1H2;2*1H;;/q2*-1;;;;2*+2 |
Clé InChI |
SNRCKKQHDUIRIY-UHFFFAOYSA-N |
SMILES canonique |
[CH-]1C=CC=C1[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.Cl[Pd]Cl.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


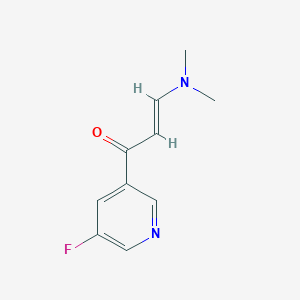
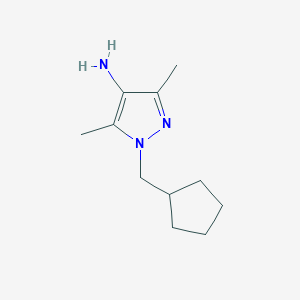
![2,2-Difluoro-2-[2-(propan-2-yl)phenyl]acetic acid](/img/structure/B13079259.png)
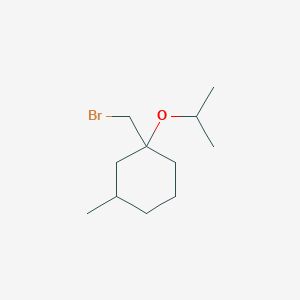
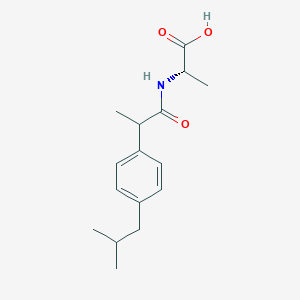
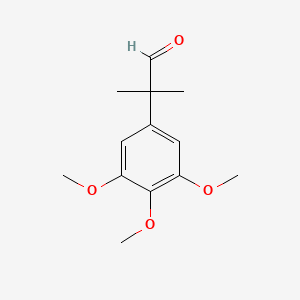
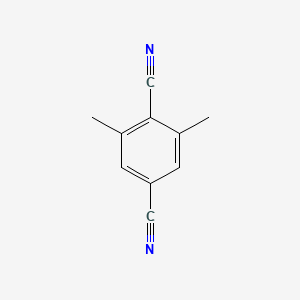

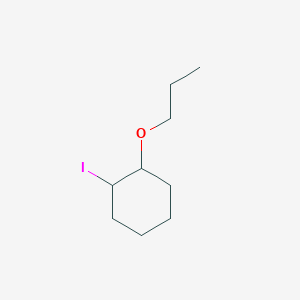
![tert-butyl 2'-amino-1-benzyl-4'H-spiro[piperidine-4,7'-thiazolo[5,4-c]pyridine]-5'(6'H)-carboxylate](/img/structure/B13079302.png)
